4,9-Acridinedicarboxylic acid
CAS No.: 27574-29-4
Cat. No.: VC17313165
Molecular Formula: C15H9NO4
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27574-29-4 |
---|---|
Molecular Formula | C15H9NO4 |
Molecular Weight | 267.24 g/mol |
IUPAC Name | acridine-4,9-dicarboxylic acid |
Standard InChI | InChI=1S/C15H9NO4/c17-14(18)10-6-3-5-9-12(15(19)20)8-4-1-2-7-11(8)16-13(9)10/h1-7H,(H,17,18)(H,19,20) |
Standard InChI Key | DOZKPGOIZJCCHC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)O)C(=O)O |
Introduction
Structural and Chemical Properties of Acridine Derivatives
The acridine core consists of three fused benzene rings with a central pyridine-type nitrogen atom, conferring both aromaticity and basicity. Substitution at the 4th and 9th positions introduces carboxylic acid groups, which significantly alter the compound’s electronic properties, solubility, and reactivity.
Electronic and Steric Effects
The electron-withdrawing nature of carboxylic acid groups at positions 4 and 9 would polarize the acridine π-system, enhancing its ability to participate in charge-transfer interactions . This could increase fluorescence quantum yield compared to monosubstituted analogs like acridine-9-carboxylic acid, which exhibits intrinsic fluorescence useful in analytical applications . Steric hindrance between the two carboxyl groups may also influence conformational flexibility, potentially affecting binding interactions with biological targets.
Solubility and Hydration
Monocarboxylic acridine derivatives, such as acridine-9-carboxylic acid hydrate (CAS 332927-03-4), demonstrate moderate water solubility due to hydrogen bonding with hydration water molecules . The dicarboxylic analog likely exhibits greater hydrophilicity, though its exact solubility profile would depend on the degree of hydration and pH-dependent deprotonation of the carboxylic groups.
Table 1: Comparative Properties of Acridine Carboxylic Acid Derivatives
Synthesis Pathways and Optimization
While no direct synthesis of 4,9-acridinedicarboxylic acid is documented, methodologies for analogous compounds provide plausible routes.
Oxidation of Dimethylacridine Precursors
The patent CN111777556A details the oxidation of 9-methylacridine to acridine-9-carboxylic acid using tert-butyl hydroperoxide (TBHP) and vanadyl acetylacetonate (VO(acac)₂) in chloroform under microwave irradiation. By analogy, 4,9-dimethylacridine could undergo sequential oxidation at both methyl groups. Key considerations include:
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Oxidant Selectivity: TBHP avoids metal contamination but may require higher temperatures for dual oxidation.
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Catalyst Efficiency: Vanadium-based catalysts promote methyl-to-carboxylic acid conversion but might necessitate stepwise reactions to prevent over-oxidation.
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Solvent Compatibility: Chloroform’s low polarity could limit solubility of the dicarboxylic product, necessitating a switch to dimethylformamide (DMF) in later stages .
Hydrolysis of Dicyanoacridine
An alternative route involves cyano substitution at both 4 and 9 positions followed by acidic or basic hydrolysis. This method, mentioned in the context of non-oxidative synthesis , avoids harsh oxidants but requires precise control to prevent ring degradation.
Biological and Industrial Applications
Chemiluminescent Immunoassays
Acridine-9-carboxylic acid serves as a precursor for acridinium esters, which are chemiluminescent labels in immunoassays . The dicarboxylic analog could enable bifunctional conjugation to antibodies or DNA probes, enhancing signal amplification. For example, one carboxyl group might link to a biomolecule while the other facilitates solubility or further derivatization.
Antitumor Agents
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) exhibits antitumor activity by intercalating DNA and inhibiting topoisomerases . Introducing a second carboxylic group at position 9 could modulate DNA binding affinity or enable prodrug strategies via esterification.
Fluorescent Sensors
The dual carboxyl groups in 4,9-acridinedicarboxylic acid could act as pH-sensitive fluorophores. At neutral pH, deprotonation of the 4-COOH (predicted pKa ~3.0) would increase electron density on the acridine ring, shifting emission wavelengths. Such properties are valuable in intracellular imaging or environmental sensing.
Challenges and Future Directions
Toxicity Profiling
Acridine derivatives often exhibit planar structures that intercalate DNA, posing mutagenic risks . Rigorous in vitro genotoxicity assays (e.g., Ames test) are essential before biomedical applications.
Computational Modeling
Molecular dynamics simulations could predict the binding modes of 4,9-acridinedicarboxylic acid with biological targets like DNA or enzymes. Energy-minimized models, as used for C4-DACA , would guide structural optimization.
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